6-Bromopyrrolo[1,2-b]pyridazin-4-ol is a heterocyclic compound that belongs to the class of pyrrolo-pyridazines, which are recognized for their potential biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 6-position of the pyrrolo ring and a hydroxyl group at the 4-position of the pyridazine moiety. Its unique structure allows for various chemical modifications, making it a subject of interest in synthetic organic chemistry and pharmacology.
The synthesis and characterization of 6-Bromopyrrolo[1,2-b]pyridazin-4-ol have been reported in various scientific literature, including studies focused on its synthesis from pyrrole derivatives and its potential as an antitumor agent. This compound has been synthesized using different methods, including reactions involving BOC-protected amines and α,β-unsaturated carbonyl compounds .
6-Bromopyrrolo[1,2-b]pyridazin-4-ol is classified as a heterocyclic compound, specifically a pyrrolopyridazine derivative. The presence of both pyrrole and pyridazine rings contributes to its chemical properties and biological activity.
The synthesis of 6-Bromopyrrolo[1,2-b]pyridazin-4-ol can be achieved through several synthetic routes. One notable method involves the reaction of BOC-protected 1-aminopyrrole with α,β-unsaturated ketones, leading to the formation of pyrrolopyridazine derivatives .
The synthesis typically requires specific conditions such as:
For example, one synthetic pathway reported involves refluxing a mixture of the starting materials in anhydrous conditions followed by purification through column chromatography .
The molecular structure of 6-Bromopyrrolo[1,2-b]pyridazin-4-ol can be represented as follows:
This compound consists of:
Key spectral data for this compound includes:
6-Bromopyrrolo[1,2-b]pyridazin-4-ol can participate in various chemical reactions due to its functional groups. Notable reactions include:
For instance, when treated with strong bases or nucleophiles, the bromine atom can be substituted effectively, leading to diverse derivatives that may exhibit enhanced biological activities .
The mechanism of action of 6-Bromopyrrolo[1,2-b]pyridazin-4-ol is primarily linked to its interactions with biological targets. Preliminary studies suggest potential anticancer properties attributed to its ability to inhibit specific cellular pathways.
Research indicates that derivatives of this compound may act on kinases involved in cancer progression. The exact biochemical pathways remain under investigation but suggest a role in modulating cell proliferation and apoptosis .
6-Bromopyrrolo[1,2-b]pyridazin-4-ol typically appears as a yellow solid with a melting point greater than 250 °C.
Key chemical properties include:
Relevant data from spectral analyses confirm these properties, providing insight into its behavior in various chemical environments.
6-Bromopyrrolo[1,2-b]pyridazin-4-ol has garnered attention for its potential applications in medicinal chemistry:
The bromine substituent at the C6 position of pyrrolo[1,2-b]pyridazin-4-ol creates a privileged site for Pd-catalyzed cross-coupling, enabling the construction of complex molecular architectures. Recent advances have addressed the critical challenge of in situ pre-catalyst reduction, where inefficient Pd(II) to Pd(0) conversion traditionally led to phosphine oxidation or substrate dimerization. Fantoni et al. demonstrated that combining Pd(OAc)₂ with bidentate phosphines (DPPP, Xantphos) in DMF/THF mixtures containing primary alcohols (e.g., N-hydroxyethyl pyrrolidone) enables controlled reduction while preserving ligand integrity. The alcohol moiety serves as a mild reducing agent, generating active Pd(0) species without consuming expensive reactants—crucial for pharmaceutical applications where reagent costs and side-product contamination are paramount concerns [2].
Key parameters for successful cross-coupling of this brominated heterocycle include:
Table 1: Optimized Conditions for Pd-Catalyzed Cross-Coupling of 6-Bromopyrrolo[1,2-b]pyridazin-4-ol
Pre-catalyst | Ligand | Base | Solvent | Reduction Efficiency |
---|---|---|---|---|
Pd(OAc)₂ | DPPF | Cs₂CO₃ | DMF/HEP | 98% |
Pd(OAc)₂ | Xantphos | TMG | THF/HEP | 95% |
PdCl₂(ACN)₂ | SPhos | K₂CO₃ | DMF | 78% |
Pd(OAc)₂ | PPh₃ | TEA | DMF | 65% |
The amphoteric nature of the pyrrolo[1,2-b]pyridazine ring system necessitates precise control for selective functionalization. The C3 position of 6-bromopyrrolo[1,2-b]pyridazin-4-ol demonstrates heightened nucleophilicity due to the electron-donating effects of the fused pyrrole, enabling electrophilic aromatic substitution with exclusive C3-regioselectivity. This contrasts with C5 functionalization observed in non-brominated analogs, highlighting bromine's profound electronic influence. When subjected to Vilsmeier-Haack conditions, formylation occurs solely at C3, yielding 3-aldehyde derivatives essential for Schiff base formation [4] [8].
Conversely, the C5 position becomes accessible via direct metalation-deprotonation strategies. Treatment with LDA at -78°C generates a stabilized C5 anion that reacts with electrophiles (alkyl halides, carbonyls) to install diverse functional groups. Computational studies reveal that bromine at C6 diminishes C2 anion stability through σ* orbital interactions, thereby directing metalation to C5. This regioselectivity profile enables orthogonal functionalization approaches:
Table 2: Regioselectivity in 6-Bromopyrrolo[1,2-b]pyridazin-4-ol Derivitization
Position | Method | Electrophile | Product Yield | Directing Influence |
---|---|---|---|---|
C3 | Electrophilic substitution | DMF/POCl₃ | 82-89% | Bromine resonance effect |
C5 | Metalation (LDA) | MeI, DMF, CO₂ | 75-88% | Bromine inductive effect |
C2 | Suzuki coupling | Arylboronic acids | 60-72% | N/A (requires halogenation) |
Solvent polarity dramatically influences cyclization pathways during pyrrolo[1,2-b]pyridazine assembly. In aprotic media (toluene, cyclohexane), acid-catalyzed condensation between BOC-protected aminopyrroles and α,β-unsaturated ketones yields 3,4-dihydropyrrolo[1,2-b]pyridazines through a stepwise Michael addition-cyclodehydration sequence. Contrastingly, polar aprotic solvents (DMF, NMP) promote dehydrogenative aromatization, yielding fully conjugated systems. The presence of bromine in precursor molecules accelerates aromatization kinetics due to enhanced halogen-bonding interactions with solvent molecules [4].
Critical solvent effects include:
Table 3: Solvent Impact on 6-Bromopyrrolo[1,2-b]pyridazin-4-ol Cyclization
Solvent | ε | Reaction Pathway | Yield of 6-Bromo Derivative | Aromatization Efficiency |
---|---|---|---|---|
Toluene | 2.4 | 3,4-Dihydro formation | 68-75% | 0% |
DMF | 38 | Direct aromatization | 82-86% | 95% |
THF | 7.6 | Mixed pathway | 70-78% | 45% |
NMP | 32 | Aromatization with debromination | 65% | 88% (with 15% debromination) |
The phenolic hydroxyl at C4 presents both synthetic opportunity and challenge due to its acidity and nucleophilicity. Protection strategies must balance stability against bromine's propensity for elimination under basic conditions. Ether-based protections demonstrate superior compatibility with subsequent cross-coupling:
Silyl ethers exhibit reduced stability in brominated systems due to bromine's polarizability, which facilitates silicon-oxygen bond cleavage. For Suzuki coupling applications, SEM (2-(trimethylsilyl)ethoxymethyl) protection provides exceptional stability: introduced with SEMCl/DIEA (91% yield), removed by TFA at 0°C (quantitative), withstanding cross-coupling conditions (Pd(PPh₃)₄, 80°C) without degradation. Crucially, benzyl protection remains incompatible with dissolving metal reduction—common in nitro group manipulation—due to concurrent debromination [5].
Table 4: Hydroxyl Protection Strategies for 6-Bromopyrrolo[1,2-b]pyridazin-4-ol
Protecting Group | Installation Reagent | Deprotection Conditions | Bromine Retention | Cross-Coupling Compatibility |
---|---|---|---|---|
Benzyl (Bn) | BnBr, NaH, THF | Pd/C, H₂, EtOH | 100% | Excellent |
TBS | TBSCl, imidazole, DMF | TBAF, THF | 82% | Good |
SEM | SEMCl, DIEA, CH₂Cl₂ | 0.5M TFA/DCM, 0°C | 100% | Excellent |
MOM | MOMCl, DIPEA | TFA/DCM (1:1) | 100% | Moderate |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: